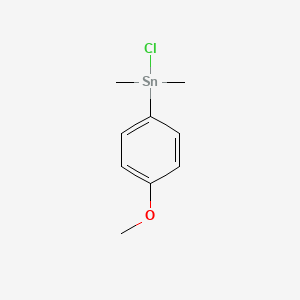![molecular formula C10H13N B14573769 1-Methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile CAS No. 61530-92-5](/img/structure/B14573769.png)
1-Methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylbicyclo[222]oct-5-ene-2-carbonitrile is a bicyclic compound characterized by its unique structure, which includes a nitrile group attached to a bicyclo[222]octene framework
Preparation Methods
The synthesis of 1-Methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as bicyclo[2.2.2]oct-5-ene and methyl cyanide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
1-Methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the nitrile group is replaced by other functional groups such as amines or alcohols, using reagents like sodium amide or lithium aluminum hydride.
Scientific Research Applications
1-Methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in enzyme inhibition studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: In the material science industry, it is used in the synthesis of polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism by which 1-Methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to modulate their activity.
Pathways: It may influence various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed effects.
Comparison with Similar Compounds
1-Methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile can be compared with other similar compounds:
2-Methyl-bicyclo[2.2.2]-oct-2-ene: This compound has a similar bicyclic structure but lacks the nitrile group, resulting in different chemical reactivity and applications.
Bicyclo[2.2.2]oct-2-ene: Another related compound, which also lacks the nitrile group and has different physical and chemical properties.
Bicyclo[2.2.2]oct-2-ene, 5-(1-methylethyl)-:
Properties
CAS No. |
61530-92-5 |
|---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
1-methylbicyclo[2.2.2]oct-5-ene-2-carbonitrile |
InChI |
InChI=1S/C10H13N/c1-10-4-2-8(3-5-10)6-9(10)7-11/h2,4,8-9H,3,5-6H2,1H3 |
InChI Key |
KFZQPQJOLFKWRD-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1C#N)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


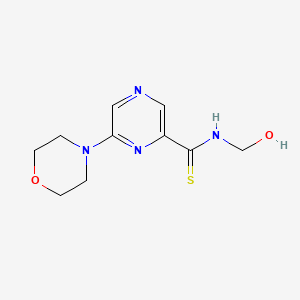
![[(1S,2S)-2-(Acetyloxy)cyclohexyl]acetic acid](/img/structure/B14573692.png)
![4-{2-[(2-Oxopropyl)amino]ethyl}benzoic acid](/img/structure/B14573694.png)
![1-(2-Hydroxy-4-{[5-(phenylsulfanyl)pentyl]oxy}phenyl)ethan-1-one](/img/structure/B14573695.png)
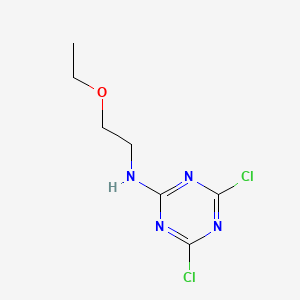
![Triethoxy[(2-methoxyphenoxy)methyl]silane](/img/structure/B14573709.png)
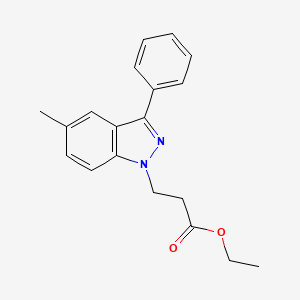
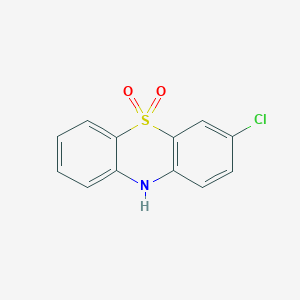
![N-[(2-Phenylethenesulfonyl)carbamoyl]-L-isoleucine](/img/structure/B14573731.png)
![3-[(2-Chlorophenyl)methylidene]-2,4-dioxopentanoic acid](/img/structure/B14573739.png)
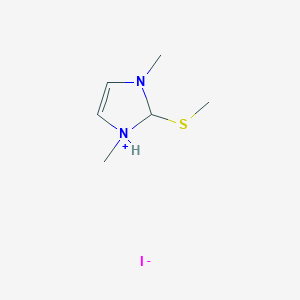
![1-[1-Chloro-2-(3-methylphenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14573757.png)
![2-[(1-Fluoro-2-methylpropan-2-yl)amino]ethan-1-ol](/img/structure/B14573758.png)
